2,3-dimethoxy-N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)benzamide
Overview
Description
2,3-Dimethoxy-N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by its complex structure, which includes a benzamide core substituted with various functional groups, including methoxy, methyl, and thiazolyl groups. Such compounds are often studied for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dimethoxy-N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thiazole Ring: Starting from a suitable precursor, the thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone.
Synthesis of the Pyrazole Ring: The pyrazole ring can be formed by reacting a hydrazine derivative with a 1,3-diketone.
Coupling Reactions: The thiazole and pyrazole rings are then coupled to form the core structure.
Introduction of Methoxy Groups: Methoxy groups can be introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Formation of Benzamide: The final step involves the formation of the benzamide structure through an amidation reaction, typically using an amine and a carboxylic acid derivative.
Industrial Production Methods
Industrial production of such complex organic compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or methyl groups, leading to the formation of hydroxyl or carbonyl derivatives.
Reduction: Reduction reactions can occur at the benzamide or thiazole rings, potentially leading to the formation of amines or thiols.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups may yield hydroxylated derivatives, while reduction of the benzamide group may produce amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use as a lead compound in drug discovery and development.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
2,3-Dimethoxybenzamide: Lacks the thiazole and pyrazole rings, simpler structure.
N-(3-Methyl-1H-pyrazol-5-yl)benzamide: Lacks the methoxy groups and thiazole ring.
4-(p-Tolyl)thiazole: Contains the thiazole ring but lacks the benzamide and pyrazole components.
Uniqueness
The uniqueness of 2,3-dimethoxy-N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)benzamide lies in its complex structure, which combines multiple functional groups and heterocyclic rings, potentially leading to unique biological activities and chemical properties.
Properties
IUPAC Name |
2,3-dimethoxy-N-[5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]pyrazol-3-yl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O3S/c1-14-8-10-16(11-9-14)18-13-31-23(24-18)27-20(12-15(2)26-27)25-22(28)17-6-5-7-19(29-3)21(17)30-4/h5-13H,1-4H3,(H,25,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLQHQKWDSMKAQH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)N3C(=CC(=N3)C)NC(=O)C4=C(C(=CC=C4)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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